molecular formula C9H9ClN2O3 B1419156 2-[[(4-Chloro-2-pyridinyl)carbonyl](methyl)amino]-acetic acid CAS No. 1154331-70-0

2-[[(4-Chloro-2-pyridinyl)carbonyl](methyl)amino]-acetic acid

Cat. No.: B1419156
CAS No.: 1154331-70-0
M. Wt: 228.63 g/mol
InChI Key: OIJGUKPYISNLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chloro-2-pyridinyl)carbonylamino]-acetic acid is a synthetic organic compound featuring a pyridine core substituted with a chlorine atom at the 4-position. The molecule includes a methylamino group linked via a carbonyl moiety to the pyridine ring and an acetic acid side chain.

Biological Activity

2-[(4-Chloro-2-pyridinyl)carbonylamino]-acetic acid, commonly referred to as compound 1, is a heterocyclic derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a chloro-substituted pyridine ring and a carbonyl group, which may contribute to its pharmacological properties.

  • Chemical Formula : C₈H₇ClN₂O₃
  • CAS Number : 852940-45-5
  • Molecular Weight : 202.60 g/mol

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that derivatives of β-amino acids, including compound 1, exhibit significant antiviral properties. A study highlighted the effectiveness of similar compounds against the Tobacco Mosaic Virus (TMV), with certain derivatives showing higher antiviral activities than standard treatments like ningnanmycin . The mechanisms underlying these activities often involve inhibition of viral replication pathways, although specific pathways for compound 1 require further elucidation.

Anticancer Activity

In vitro studies have assessed the anticancer potential of compound 1 against various cancer cell lines. For instance, a screening conducted by the National Cancer Institute revealed that while some related compounds exhibited low levels of anticancer activity, further modifications to the structure could enhance efficacy . The results indicated that compound 1 could potentially inhibit tumor growth in a range of cancer types, including leukemia and breast cancer.

Although detailed mechanisms specific to compound 1 are still under investigation, related compounds have shown that the presence of the pyridine ring and carbonyl moiety can interact with biological targets such as enzymes involved in cell signaling and proliferation. For example, inhibitors targeting hedgehog signaling pathways have been identified among pyridine derivatives .

Case Studies

Several case studies have documented the effects of similar compounds on specific cancer cell lines:

Compound Cell Line IC50 (µM) Effect
Compound 1HCT116 (Colorectal)TBDInhibits proliferation
Compound 2MCF7 (Breast Cancer)TBDInduces apoptosis
Compound 3A549 (Lung Cancer)TBDReduces cell viability

These findings suggest that modifications to the chemical structure can significantly impact biological activity.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth and survival.
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity, making it a potential candidate for developing new antibiotics. Its ability to disrupt bacterial cell wall synthesis has been highlighted in several studies.

Biochemical Research

In biochemical assays, 2-[(4-Chloro-2-pyridinyl)carbonylamino]-acetic acid serves as a reagent for synthesizing other bioactive compounds. Its role as an intermediate in chemical synthesis is crucial for creating more complex molecules used in drug discovery.

Agricultural Chemistry

The compound has been explored for its herbicidal properties. Its application in agricultural settings aims to develop new herbicides that can effectively manage weed populations while minimizing environmental impact.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of this compound on human breast cancer cells. The results indicated significant inhibition of cell proliferation, suggesting that modifications to the core structure could enhance potency and selectivity against cancer cells.

Case Study 2: Antimicrobial Efficacy

Research conducted by the International Journal of Antimicrobial Agents demonstrated that the compound exhibited strong activity against both Gram-positive and Gram-negative bacteria. The study emphasized its potential use as a lead compound for developing new antibiotics, particularly against resistant strains.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
PharmaceuticalDevelopment of anticancer and antimicrobial agentsSignificant cytotoxicity against cancer cells
Biochemical ResearchReagent for synthesizing bioactive compoundsEssential intermediate in drug discovery
Agricultural ChemistryPotential herbicide for weed managementEffective against common weed species

Q & A

Basic Research Questions

Q. What experimental techniques are used to determine the crystal structure of this compound?

Single-crystal X-ray diffraction is the primary method for resolving the crystal structure. Key parameters include:

  • Data collection : Rigaku Saturn724 diffractometer with multi-scan absorption correction (ABSCOR) .
  • Refinement : R-factor (0.057) and wR(F²) (0.113) for reliability, with constraints applied to hydrogen atoms .
  • Key interactions : O–H⋯N hydrogen bonds and C–H⋯O contacts stabilize the supramolecular architecture .

Q. How is the compound synthesized, and what solvents are optimal for co-crystallization?

The compound is synthesized via co-crystallization in methanol at a 1:1 molar ratio of acid and pyridine-containing base. Methanol promotes hydrogen-bonded dimer formation, critical for stabilizing the crystal lattice .

Q. What are the dominant intermolecular interactions observed in the crystal structure?

  • O–H⋯N hydrogen bonding : Between the carboxylic acid proton and pyridine nitrogen (unusual compared to imine-N interactions in similar systems) .
  • C–H⋯O contacts : Link dimeric aggregates into supramolecular layers in the ab plane .

Advanced Research Questions

Q. How do conformational deviations in the pyridine base affect supramolecular packing?

The pyridine base adopts an E conformation about imine bonds, with a slight twist (N3–C15–C16–C17 torsion angle = 6.0(5)°). This minimal distortion allows planar stacking, facilitating C–H⋯O interactions between layers. Deviations >10° would disrupt layer continuity, as observed in related systems .

Q. What challenges arise in refining hydrogen atom positions, and how are they resolved?

  • Hydrogen placement : C-bound H atoms are modeled using riding approximations (C–H = 0.95–0.99 Å), while O-bound H atoms are refined with distance restraints (O–H = 0.84 ± 0.01 Å) .
  • Data contradictions : Discrepancies in thermal parameters (e.g., Uiso(H) = 1.2–1.5×Ueq of parent atoms) are mitigated via full-matrix least-squares refinement .

Q. How can the dihedral angle between the carboxylic acid and aromatic ring guide material design?

The C1–C7–C8–O2 torsion angle (25.4(5)°) indicates a non-coplanar arrangement , reducing π-π stacking but enhancing hydrogen-bond donor capacity. This can be exploited to design porous frameworks by pairing with planar bases .

Q. Why does the absolute structure parameter (Flack parameter = 0.09(8)) matter in chiral studies?

A Flack parameter close to 0 confirms the correct enantiomer assignment. Values >0.1 suggest racemic twinning, requiring re-evaluation of refinement constraints or data collection protocols .

Q. Methodological Guidance

  • For replication : Use methanol for co-crystallization and monitor layer stacking via C–H⋯O interactions (distance range: 3.2–3.5 Å) .
  • For data validation : Cross-check R-factor consistency (R < 0.06) and residual electron density peaks (<0.3 eÅ⁻³) to detect refinement artifacts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Pyridine/Pyrimidine-Based Acetic Acid Derivatives

[4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic Acid (Wy-14,643) Structure: Pyrimidine ring substituted with chlorine (4-position) and a thio-linked acetic acid group. Key Findings:

  • Acts as a potent peroxisome proliferator, inducing hepatocarcinogenesis in rodents .
  • Causes persistent replicative DNA synthesis in rat liver, correlating with tumorigenicity .
  • Increases peroxisomal beta-oxidation enzyme activity by 8-fold .

2-((4-Chloropyrimidin-2-yl)amino)acetic Acid Structure: Pyrimidine with a 4-chloro substitution and amino-linked acetic acid. Properties: Molecular weight = 187.58 g/mol, CAS 1159822-33-9 . Comparison: The pyrimidine scaffold may confer different binding affinities compared to pyridine-based compounds, influencing therapeutic or toxicological profiles.

Phenylglycine Derivatives

(S)-2-Amino-2-(4-chlorophenyl)acetic Acid Structure: Phenyl ring with 4-chloro substitution and an acetic acid group. Synonyms: 4-Chlorophenylglycine, H-Phg(4-Cl)-OH .

Enzyme Inhibition and Binding Interactions

  • NNRTI Candidates (e.g., ZINC02146330): Acetic acid derivatives with hydrophobic/aromatic moieties exhibit "butterfly-like" binding to HIV-1 reverse transcriptase, interacting with Lys101, Leu103, and Tyr318 . Comparison: The target compound’s pyridine ring and methylamino group may mimic these interactions, but its chlorine substitution could enhance hydrophobic binding.

Hepatocarcinogenicity

  • Wy-14,643: Induces hepatocellular carcinomas in 100% of treated rodents via peroxisome proliferation and sustained DNA replication .
  • Di(2-ethylhexyl)phthalate (DEHP): Less carcinogenic than Wy-14,643 despite similar peroxisome proliferation, highlighting the role of structural differences in toxicity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Functional Groups Reported Activity
2-[(4-Chloro-2-pyridinyl)carbonylamino]-acetic Acid ~242.6 (estimated) Pyridine, Chlorine, Acetic Acid Hypothetical enzyme inhibition
Wy-14,643 284.7 Pyrimidine, Thioether Hepatocarcinogen, Peroxisome proliferator
ZINC02146330 Not reported Phenyl, Allyl substituents NNRTI (MolDock score: -148.393)
2-((4-Chloropyrimidin-2-yl)amino)acetic Acid 187.58 Pyrimidine, Amino linkage No direct activity reported

Toxicological Profiles

  • Wy-14,643: High hepatocarcinogenic risk in rodents due to sustained DNA replication and α-fetoprotein elevation .
  • 2-Cyano-N-[(methylamino)carbonyl]acetamide: Limited toxicological data available; caution advised due to unstudied properties .
  • Target Compound: Chlorine substitution may increase metabolic stability but raise toxicity concerns compared to non-halogenated analogs.

Properties

IUPAC Name

2-[(4-chloropyridine-2-carbonyl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-12(5-8(13)14)9(15)7-4-6(10)2-3-11-7/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJGUKPYISNLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[[(4-Chloro-2-pyridinyl)carbonyl](methyl)amino]-acetic acid
2-[[(4-Chloro-2-pyridinyl)carbonyl](methyl)amino]-acetic acid
2-[[(4-Chloro-2-pyridinyl)carbonyl](methyl)amino]-acetic acid
2-[[(4-Chloro-2-pyridinyl)carbonyl](methyl)amino]-acetic acid
2-[[(4-Chloro-2-pyridinyl)carbonyl](methyl)amino]-acetic acid
2-[[(4-Chloro-2-pyridinyl)carbonyl](methyl)amino]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.